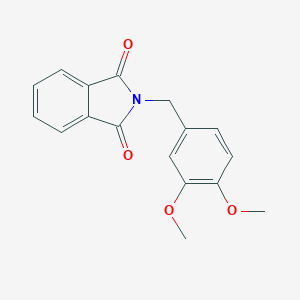

2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione

Beschreibung

2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione (CAS 155514-73-1) is a phthalimide derivative characterized by a 3,4-dimethoxybenzyl substituent attached to the isoindoline-1,3-dione core. This compound belongs to a class of molecules widely investigated for their diverse biological activities, including acetylcholinesterase (AChE) inhibition and antioxidant properties . The dimethoxybenzyl moiety introduces electron-donating methoxy groups, which influence electronic distribution, solubility, and intermolecular interactions. The structural features of this compound make it a candidate for therapeutic applications, particularly in neurodegenerative disorders like Alzheimer’s disease .

Eigenschaften

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-14-8-7-11(9-15(14)22-2)10-18-16(19)12-5-3-4-6-13(12)17(18)20/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMFITRVNYZGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Phthalic Anhydride and 3,4-Dimethoxybenzylamine Condensation

The most widely reported method involves the reaction of phthalic anhydride with 3,4-dimethoxybenzylamine in acetic acid. This one-step process achieves cyclization and functionalization simultaneously.

Procedure :

-

Reactants : Phthalic anhydride (1.0 equiv) and 3,4-dimethoxybenzylamine (1.1 equiv) are dissolved in glacial acetic acid.

-

Conditions : Reflux at 120°C for 8–12 hours under inert atmosphere.

-

Workup : The mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized from hot ethanol.

Yield : 82–86%.

Purity : >95% (confirmed by -NMR and HPLC).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the benzylamine on the electrophilic carbonyl groups of phthalic anhydride, followed by intramolecular cyclization to form the isoindoline-1,3-dione ring.

Modified Alkylation Approaches

Patent literature describes alkylation strategies to introduce the 3,4-dimethoxybenzyl group to preformed isoindoline-1,3-dione intermediates.

-

Intermediate Preparation : 5-Aminoisoindoline-1,3-dione is functionalized via benzoylation using 3,4-dimethoxybenzoyl chloride.

-

Alkylation : The intermediate undergoes N-alkylation with chloroacetonitrile in dimethylformamide (DMF) using potassium carbonate as a base.

-

Purification : Column chromatography (ethyl acetate/hexane, 1:1) yields the final product.

Key Data :

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

A solvent-free approach minimizes waste and improves atom economy:

Procedure :

-

Grinding : Equimolar amounts of phthalic anhydride and 3,4-dimethoxybenzylamine are ground with sodium hydroxide in a ball mill.

-

Reaction : The mixture is heated at 80°C for 2 hours.

-

Isolation : The product is washed with water and dried.

Advantages :

Paper-Based Platform Synthesis

A novel paper-based method leverages cellulose filter discs as reaction platforms:

Steps :

-

Deposition : A solution of 3,4-dimethoxybenzylamine in ethanol/water (1:1) is applied to a filter disc.

-

Reaction : Phthalic anhydride is added, and the disc is air-dried.

-

Isolation : The product is scraped off the disc and purified via centrifugation.

Performance :

Comparative Analysis of Methods

Reaction Optimization Strategies

Catalytic Enhancements

Purification Techniques

-

Column Chromatography : Ethyl acetate/hexane (1:1) resolves regioisomeric impurities.

-

Recrystallization : Ethanol or tetrahydrofuran (THF) enhances crystalline purity.

Challenges and Solutions

Byproduct Formation

Functional Group Sensitivity

-

Issue : Demethylation of methoxy groups under acidic conditions.

-

Solution : Employ mild bases (e.g., triethylamine) and low temperatures (0–5°C).

Industrial-Scale Production

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form highly substituted tricyclic isoindole-1,3-diones.

Reduction: Reduction reactions can modify the functional groups attached to the isoindoline nucleus.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents such as hydrogen, and nucleophiles for substitution reactions. Reaction conditions often involve heating and the use of catalysts to facilitate the transformations .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-diones, which can have different functional groups and substitution patterns depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound binds to the allosteric binding site of the dopamine receptor D2, modulating its activity and potentially exerting antipsychotic effects . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a role in preventing the formation of amyloid plaques in Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-(3,4-dimethoxybenzyl)isoindoline-1,3-dione with structurally related isoindoline-1,3-dione derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Variations

Physicochemical Properties

- For example, 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione melts above 300°C . Compounds with flexible linkers (e.g., ethyl or acryloyl groups) show slightly lower melting points (185–267°C) due to reduced crystallinity .

Spectral Data :

- IR Spectroscopy : All isoindoline-1,3-dione derivatives exhibit strong carbonyl stretching vibrations at ~1700–1780 cm⁻¹. The target compound’s dimethoxybenzyl group would show additional C-O stretches at ~1250 cm⁻¹, distinct from chloro-substituted analogs (C-Cl stretches at ~550–750 cm⁻¹) .

- NMR : The 3,4-dimethoxybenzyl substituent would produce distinct aromatic proton signals at δ 6.5–7.5 ppm (split by methoxy groups) and methoxy singlets at δ ~3.8 ppm, differing from chloro-substituted analogs (δ 7.2–7.6 ppm for aromatic protons) .

Biologische Aktivität

2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione class, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an isoindoline nucleus with methoxy substitutions. The presence of the 3,4-dimethoxyphenyl group enhances its interaction with various biological targets, contributing to its pharmacological properties.

The primary mechanism of action involves the modulation of dopamine receptors. Specifically, this compound binds to the allosteric site of the dopamine receptor D2. This interaction potentially leads to antipsychotic effects and modulation of neurological pathways associated with disorders such as Parkinson’s disease and schizophrenia.

Anticancer Activity

Recent studies have demonstrated that isoindole derivatives exhibit significant anticancer properties. For instance:

- Cell Viability Assays : In vitro assays showed that various isoindole derivatives inhibit the growth of cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer). The IC50 values for these compounds were recorded as follows:

| Cell Line | Compound 3 IC50 (μM) | Compound 4 IC50 (μM) |

|---|---|---|

| A549 | 114.25 | 116.26 |

| HeLa | 148.59 | 140.60 |

These results indicate that both compounds exhibit comparable efficacy against these cancer cell lines .

Neurological Effects

The compound has shown potential in modulating neurotransmitter systems:

- Dopamine Modulation : By interacting with dopamine receptors, it may influence dopaminergic signaling pathways, which are crucial in treating conditions like Parkinson's disease.

AMPK Activation

Another significant aspect is its role in activating the AMP-activated protein kinase (AMPK), which is vital in regulating cellular energy homeostasis:

- In Vitro Studies : Research indicates that derivatives of isoindoline-1,3-dione can significantly stimulate AMPK activity in C2C12 myoblast cell lines. The activation levels were comparable to known AMPK activators like berberine .

In Vivo Studies

A notable study involved administering isoindole derivatives to nude mice implanted with A549-Luc lung cancer cells. The study aimed to evaluate the therapeutic potential and toxicity:

- Tumor Growth Assessment : Mice treated with the compounds exhibited reduced tumor sizes compared to control groups over a period of 60 days.

- Toxicological Analysis : Histopathological examinations revealed no significant adverse effects on vital organs, indicating a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.